3,4-Dichloro-2-iodoaniline

Descripción general

Descripción

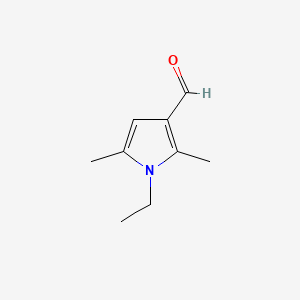

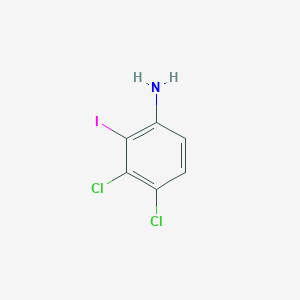

3,4-Dichloro-2-iodoaniline is a chemical compound with the molecular formula C6H4Cl2IN . It is related to 4-Iodoaniline, which is known to be a potent methaemoglobin former .

Molecular Structure Analysis

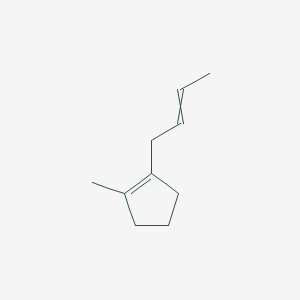

The molecular structure of 3,4-Dichloro-2-iodoaniline consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and an amine group . The average mass of the molecule is 287.913 Da and the monoisotopic mass is 286.876526 Da .Physical And Chemical Properties Analysis

3,4-Dichloro-2-iodoaniline has a density of 2.1±0.1 g/cm³, a boiling point of 335.7±42.0 °C at 760 mmHg, and a flash point of 156.8±27.9 °C . It has a molar refractivity of 53.2±0.3 cm³ and a molar volume of 137.7±3.0 cm³ .Aplicaciones Científicas De Investigación

Haloaniline-Induced Nephrotoxicity

Haloanilines, including 3,4-dichloro-2-iodoaniline, are studied for their nephrotoxic effects. Research on 4-haloaniline and 3,5-dihaloaniline isomers, including those with iodine substitutions, has shown variations in their nephrotoxic potential. The study highlights the importance of understanding the toxicological impact of these compounds on kidney tissues (Hong, Anestis, Henderson, & Rankin, 2000).

Palladium-Catalysed Carbonylation

3,4-Dichloro-2-iodoaniline is involved in palladium-catalyzed carbonylation reactions. These reactions are crucial for synthesizing various chemical compounds, including pharmaceuticals. The research demonstrates how different substituents affect the outcome of these carbonylation processes, highlighting the versatility of 3,4-dichloro-2-iodoaniline in chemical synthesis (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).

Electrochemical Oxidation Studies

The compound's role in electrochemical processes is significant. Studies on the electrochemical oxidation of various haloanilines, including 3,4-dichloro-2-iodoaniline, provide insights into their chemical behavior and potential applications in electronic and electrochemical devices (Kádár, Nagy, Karancsi, & Farsang, 2001).

Synthesis of Complex Organic Compounds

The reactivity of 3,4-dichloro-2-iodoaniline in organic synthesis is noteworthy. It is used for synthesizing complex organic compounds, such as benzoxazin-ones and aminated indoles, which have applications in pharmaceuticals and other fields (Larksarp & Alper, 1999); (Zhang et al., 2019).

Photochemical Studies

Studies on the photochemistry of haloanilines, including 3,4-dichloro-2-iodoaniline, contribute to understanding their photodegradation and potential environmental impact. This research is essential for assessing the environmental risks of these compounds and their degradation products (Freccero, Fagnoni, & Albini, 2003).

Environmental Studies

Environmental research explores the sorption, degradation, and transport behavior of iodine species, including 3,4-dichloro-2-iodoaniline. Such studies are vital for understanding how these compounds interact with different geologic media and their potential environmental impact (Hu, Moran, & Gan, 2012).

Co-crystal Formation

Research on the formation of molecular co-crystals involving 3,4-dichloro-2-iodoaniline provides insights into the material sciences, particularly in creating new materials with unique properties (Carletta et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dichloro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDQWIYKWLGIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737432 | |

| Record name | 3,4-Dichloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-2-iodoaniline | |

CAS RN |

835595-11-4 | |

| Record name | 3,4-Dichloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

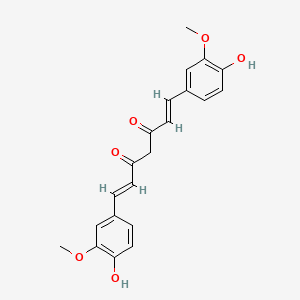

![[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029846.png)

![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B3029853.png)